

An In-depth Technical Guide on 5-Fluoro-1(3H)-isobenzofuranone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoroisobenzofuran-1(3H)-one

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Introduction

5-Fluoro-1(3H)-isobenzofuranone, a fluorinated derivative of the isobenzofuranone core, is a compound of increasing interest in medicinal chemistry and drug discovery. The isobenzofuranone scaffold, also known as phthalide, is a constituent of numerous biologically active natural products and synthetic compounds.^[1] The introduction of a fluorine atom at the 5-position of the bicyclic ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its therapeutic potential.

This technical guide provides a comprehensive overview of 5-Fluoro-1(3H)-isobenzofuranone, with a focus on its synthesis, potential biological activities, and the experimental methodologies used for its evaluation. While specific data for this particular derivative is emerging, this document compiles relevant information from closely related analogues to provide a robust framework for researchers.

Chemical Identity and Properties

- IUPAC Name: 5-Fluoro-1(3H)-isobenzofuranone
- Synonyms: 5-Fluorophthalide

- Molecular Formula: C₈H₅FO₂
- Molecular Weight: 152.12 g/mol
- CAS Number: 700-85-6

Table 1: Physicochemical Properties of Isobenzofuranone Derivatives

Property	Value (for related isobenzofuranones)	Reference
Melting Point	71-74 °C (for 5-Bromophthalide)	[2]
Boiling Point	Decomposes before boiling	N/A
Solubility	Soluble in organic solvents like DMSO and ethanol	General Knowledge

Synthesis and Experimental Protocols

The synthesis of 5-Fluoro-1(3H)-isobenzofuranone can be approached through several synthetic routes, often involving the cyclization of a functionalized benzoic acid derivative. A general and adaptable method, based on the synthesis of related isobenzofuranones, is outlined below.[1]

General Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

A common route to C-3 functionalized isobenzofuranones involves the condensation of phthalaldehydic acid with various active methylene compounds.[1] While this method does not directly yield the unsubstituted 5-fluoro derivative, it provides a versatile platform for creating a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: DBU-promoted condensation of phthalaldehydic acid[1]

- To a solution of phthalaldehydic acid (1.0 mmol) in chloroform (10 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) and the desired 1,3-dicarbonyl compound

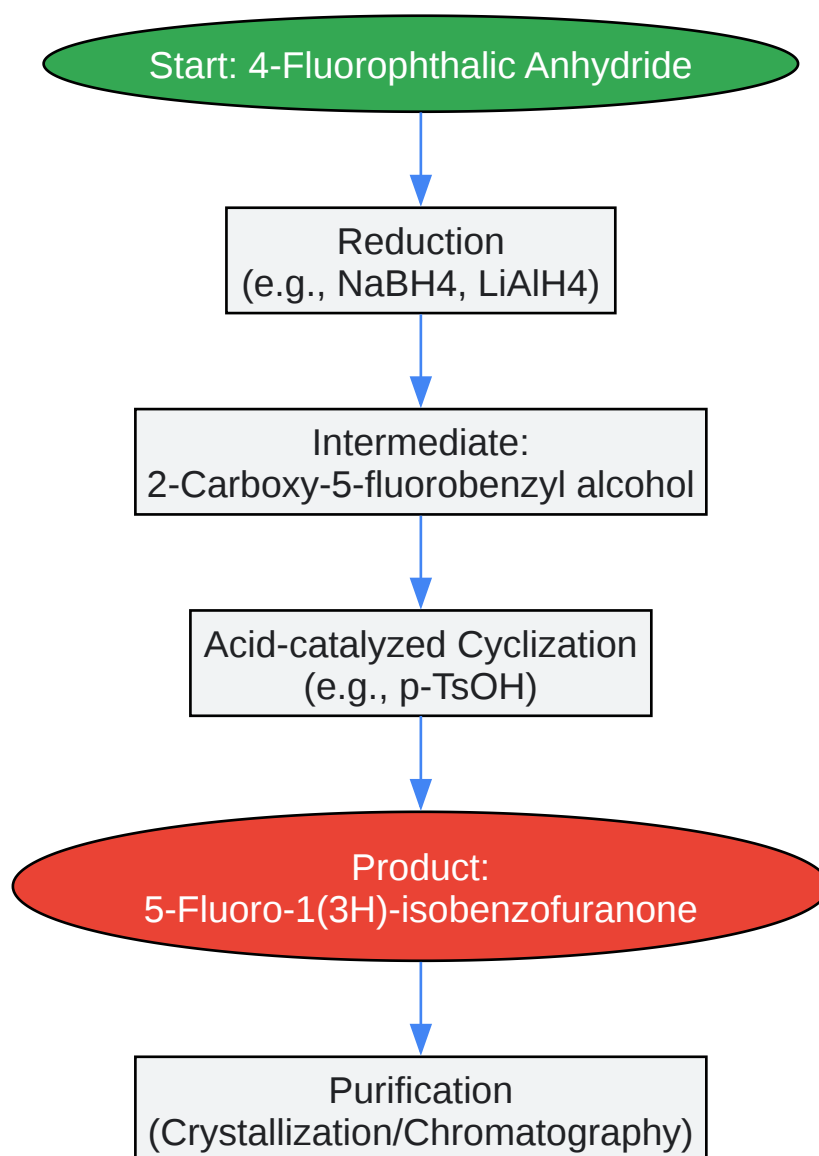
(1.1 mmol).

- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired C-3 functionalized isobenzofuran-1(3H)-one.

Hypothetical Synthesis of 5-Fluoro-1(3H)-isobenzofuranone

A plausible synthetic route to the title compound could involve the reduction of 4-fluorophthalic anhydride. This approach is analogous to the industrial synthesis of 5-bromophthalide.

Hypothetical Experimental Workflow:



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Caption: Hypothetical synthesis of 5-Fluoro-1(3H)-isobenzofuranone.

Biological Activity and Potential Applications

Isobenzofuranone derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative, antifungal, and anti-inflammatory properties.^[1] The introduction of a fluorine atom can enhance these activities and improve pharmacokinetic properties.

Antiproliferative Activity

Studies on C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated their potential as anticancer agents.^[1] The antiproliferative activity is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay^[1]

- **Cell Seeding:** Seed cancer cells (e.g., K562, U937, HL-60) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration $\leq 0.1\%$) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of compound that inhibits 50% of cell growth).

Table 2: Antiproliferative Activity of Selected Isobenzofuranone Derivatives^[1]

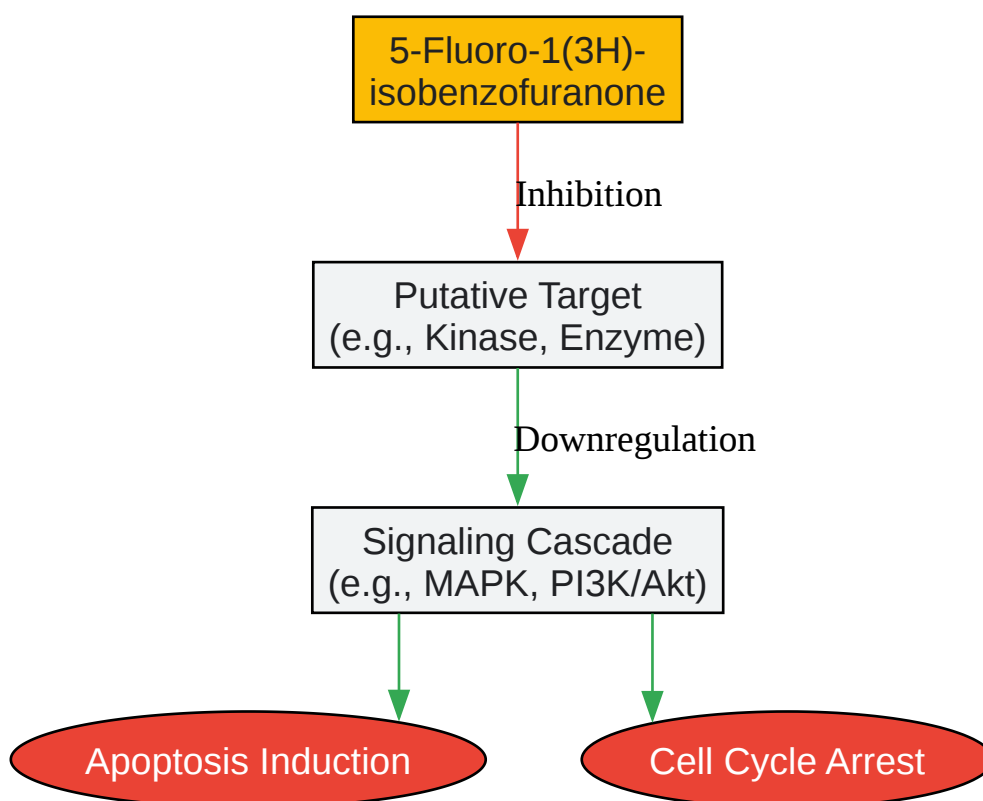
Compound	Cell Line	IC_{50} (μM)
Derivative A	K562 (Leukemia)	2.79
Derivative B	U937 (Lymphoma)	62.97
Etoposide (Control)	K562 (Leukemia)	7.06
Etoposide (Control)	U937 (Lymphoma)	0.35

Note: Data for hypothetical derivatives based on reported values for C-3 functionalized isobenzofuranones.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone is yet to be fully elucidated. However, based on the activity of related compounds, several signaling pathways could be implicated in its antiproliferative effects. A hypothetical signaling pathway is presented below, suggesting potential targets for this class of compounds.

Hypothetical Signaling Pathway:



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Caption: Hypothetical mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone.

Further studies, including kinase profiling, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining), are necessary to delineate the specific molecular targets and signaling pathways affected by 5-Fluoro-1(3H)-isobenzofuranone.

Conclusion and Future Directions

5-Fluoro-1(3H)-isobenzofuranone represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for significant biological activity, particularly in the realm of oncology, make it an attractive target for further investigation. Future research should focus on:

- Developing and optimizing a scalable synthesis of 5-Fluoro-1(3H)-isobenzofuranone.
- Conducting comprehensive in vitro and in vivo evaluations of its antiproliferative activity against a broad panel of cancer cell lines and in relevant animal models.
- Elucidating the precise mechanism of action and identifying the molecular targets through which it exerts its biological effects.
- Exploring the structure-activity relationships of a wider range of fluorinated isobenzofuranone derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a foundational resource for researchers embarking on the study of 5-Fluoro-1(3H)-isobenzofuranone and its analogues, with the aim of accelerating the discovery and development of new and effective therapies.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide on 5-Fluoro-1(3H)-isobenzofuranone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317678#iupac-name-for-c-h-fo-isobenzofuranone-derivative]

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